molecular formula C7H6F3NO2 B1419133 Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 952182-25-1

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1419133
CAS No.: 952182-25-1
M. Wt: 193.12 g/mol
InChI Key: PQFWTUPLKUNQPO-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS RN: 952182-25-1) is a high-value pyrrole derivative with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol . This compound serves as a crucial building block in medicinal chemistry and materials science. The trifluoromethyl (CF3) group is a key feature, as its introduction into organic molecules can significantly enhance their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and solubility . It is an important synthetic intermediate for constructing more complex, biologically active molecules. The compound can be synthesized via a radical trifluoromethylation of commercially available methyl 1H-pyrrole-2-carboxylate using sodium trifluoromethanesulfinate and tert-butyl hydroperoxide, and can be purified to form colorless crystalline blocks . X-ray crystallography confirms its monoclinic crystal structure, belonging to the P21/c space group, with the molecular packing stabilized by intermolecular hydrogen bonds such as N–H…O, forming dimers . As a key synthon, this compound is used in the development of potential therapeutic agents and functional organic materials . The presence of both an ester and a reactive N-H proton on the pyrrole ring allows for further functionalization and derivatization, making it a versatile precursor. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Store in a dark place under an inert atmosphere at room temperature.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFWTUPLKUNQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662709
Record name Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-25-1
Record name Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
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Preparation Methods

Direct Cyclization of Trifluoromethyl-Substituted Precursors

One of the most established approaches involves the cyclization of suitably functionalized precursors bearing the trifluoromethyl group. This method typically employs a multistep process:

  • Starting Material: A 1,4-dicarbonyl compound or α,β-unsaturated carbonyl derivative bearing the trifluoromethyl group.
  • Procedure: The precursor undergoes intramolecular cyclization facilitated by acid or base catalysis, often under reflux conditions, to form the pyrrole ring.
  • Key Reagents: Acid catalysts such as polyphosphoric acid or Lewis acids, and solvents like acetic acid or ethanol.
  • Outcome: Formation of the pyrrole core with the trifluoromethyl substituent at the 5-position.

Research Data:

  • In a study, cyclization of trifluoromethylated 1,4-dicarbonyl compounds yielded pyrroles with moderate to high efficiency, with yields ranging from 50% to 85% depending on conditions.

Borylation and Suzuki Coupling Strategy

A more modern and versatile approach involves a two-step process:

  • Step 1: Iridium-Catalyzed Borylation

    • Method: Pyrrole-2-carboxylate esters are subjected to iridium-catalyzed borylation using pinacol borane (H−BPin) as the borylating agent.
    • Reaction Conditions: Mild temperatures (~80°C), inert atmosphere, and catalytic amounts of iridium complexes.
    • Outcome: Formation of a boronate ester at the 5-position of the pyrrole ring, which is stable and long-lasting.
  • Step 2: Suzuki-Miyaura Cross-Coupling

    • Method: The boronate ester reacts with a trifluoromethylated aryl halide (e.g., trifluoromethyl-bromobenzene) under palladium catalysis.
    • Reaction Conditions: Use of Pd catalysts like Pd(PPh₃)₄, base such as potassium carbonate, in solvents like tetrahydrofuran or dimethylformamide.
    • Outcome: Formation of the methyl 5-(trifluoromethyl)-substituted pyrrole derivative with high yields (often exceeding 80%).

Research Data:

  • This methodology allows for the incorporation of various substituents, including electron-withdrawing groups like trifluoromethyl, with excellent functional group tolerance.

Palladium-Catalyzed Cross-Coupling of Pyrrole Derivatives

An alternative route involves direct palladium-catalyzed coupling:

  • Starting Material: 2-halo pyrrole derivatives (e.g., 2-bromo or 2-iodo pyrroles).
  • Reaction: Coupling with trifluoromethylated aryl boronic acids or stannanes.
  • Conditions: Elevated temperatures (80-120°C), Pd catalysts, and suitable bases.
  • Outcome: Efficient synthesis of the target compound with yields typically between 60-90%.

Oxidative and Photocatalytic Methods

Emerging techniques utilize oxidative cyclization or photocatalytic pathways:

  • Method: Photoredox catalysis under visible light can facilitate the formation of pyrrole rings from suitable precursors bearing trifluoromethyl groups.
  • Advantages: Mild conditions, environmentally friendly, and high selectivity.
  • Limitations: Still under development, with limited scalability.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield Range Advantages Limitations
Intramolecular cyclization Trifluoromethylated 1,4-dicarbonyls Acid catalysis, reflux 50-85% Direct synthesis, high regioselectivity Multiple steps, precursor synthesis
Iridium-catalyzed borylation + Suzuki Pyrrole-2-carboxylate esters + aryl halides Ir catalyst, Pd catalyst, base, inert atmosphere >80% (per step) Versatile, functional group tolerance Requires multiple steps
Palladium-catalyzed cross-coupling 2-Halo pyrroles + trifluoromethyl aryls Pd catalyst, base, elevated temp 60-90% Broad substrate scope Sensitive to functional groups
Photocatalytic/oxidative methods Suitable precursors, light source Photoredox catalysts, visible light Under development Mild, eco-friendly Limited scalability

Research Findings and Notes

  • The most efficient current methods involve the borylation and Suzuki coupling , offering high yields and broad substrate scope, especially for functionalized derivatives.
  • Intramolecular cyclization remains a fundamental approach, especially when precursors are readily available.
  • Recent advances in photocatalysis show promise for greener synthesis but require further development for industrial application.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design is known to improve the pharmacokinetic properties of compounds. Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has been studied for its potential applications in pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.

  • Antiviral Activity : Compounds containing pyrrole derivatives have shown promise as antiviral agents. For instance, studies indicate that similar pyrrole-based compounds exhibit activity against HIV and other viral infections . The structural modification with a trifluoromethyl group may further enhance these properties.
  • Anticancer Properties : Pyrrole derivatives have been associated with cytotoxic activities against various cancer cell lines. The introduction of the trifluoromethyl group may improve the selectivity and potency of these compounds against cancer targets .

Agrochemicals

The presence of fluorine, particularly in the form of trifluoromethyl groups, is significant in the development of pesticides and herbicides. This compound can serve as a precursor for the synthesis of agrochemical agents.

  • Pesticidal Activity : Research has indicated that trifluoromethyl-containing compounds are prevalent in agricultural chemicals, contributing to their effectiveness and stability under environmental conditions . The ability to modify biological pathways in pests makes these compounds attractive for further investigation.

Material Science

This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.

  • Fluorescent Materials : The compound can be incorporated into organic light-emitting diodes (OLEDs) and other electronic materials due to its potential as a fluorescent agent. Fluorinated compounds often exhibit enhanced optical properties, which are beneficial for various applications in electronics .
  • Building Blocks for Polymers : The compound can also serve as a building block for synthesizing new polymeric materials with tailored properties, such as improved thermal stability and mechanical strength .

Synthetic Applications

The synthetic versatility of this compound allows it to be used as an intermediate in various chemical reactions.

  • Cross-Coupling Reactions : It has been successfully employed in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This method enables the functionalization of the pyrrole ring with diverse aryl groups, expanding the scope of potential applications .

Case Study 1: Antiviral Activity Exploration

A study explored the antiviral properties of pyrrole derivatives, including this compound. Results indicated that modifications with trifluoromethyl groups significantly enhanced activity against specific viral strains, suggesting a pathway for developing new antiviral therapies .

Case Study 2: Synthesis of Fluorescent Materials

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior fluorescent properties compared to non-fluorinated analogs. These findings highlight the compound's potential in creating advanced optical materials .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrrole-2-carboxylate Derivatives

Substituent Effects on Physicochemical Properties

The -CF₃ group distinguishes Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate from other derivatives. Key comparisons include:

Table 1: Comparison of Substituents and Molecular Weights
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CF₃ at C5, -COOCH₃ at C2 C₇H₆F₃NO₂ 193.12 High lipophilicity, metabolic stability
Ethyl 5-methyl-1H-pyrrole-2-carboxylate -CH₃ at C5, -COOCH₂CH₃ at C2 C₈H₁₁NO₂ 153.18 Crystalline, N–H···O dimerization
Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate -Ph-CF₃ at C5, -COOCH₃ at C2 C₁₃H₁₀F₃NO₂ 286.07 Enhanced π-π stacking, Suzuki coupling product
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid -Ph-CF₃ at C5, -COOH at C2 C₁₃H₁₀F₃NO₂ 269.22 Bioactive intermediate
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate -NH₂ at C5, -CH₃ at N1 C₇H₁₀N₂O₂ 154.17 GABA aminotransferase substrate

Hydrogen Bonding and Crystallography

  • This compound likely forms weaker hydrogen bonds compared to Ethyl 5-methyl-1H-pyrrole-2-carboxylate due to the electron-withdrawing -CF₃ group, which reduces N–H acidity .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a trifluoromethyl group and a carboxylate moiety, which enhances its lipophilicity and metabolic stability. The trifluoromethyl group is known to improve the compound's biological properties by increasing its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating reactions such as nucleophilic substitutions and additions, which are critical for its pharmacological effects.

Biological Activities

1. Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicated that it has significant inhibitory effects on cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The growth inhibition values (GI50) for these cell lines were reported at concentrations lower than 10 µM, indicating potent anticancer activity.

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes involved in metabolic pathways suggests applications in treating diseases where these enzymes are dysregulated. For example, enzyme inhibition studies demonstrated that this compound could effectively modulate pathways related to inflammation and tumorigenesis.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF7 and NCI-H460. The results showed an IC50 value of approximately 3.79 µM for MCF7 cells, suggesting high potency against breast cancer cells .

Case Study 2: Enzyme Interaction

In a separate investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The study found that this compound exhibited significant inhibition of COX-2 activity at low micromolar concentrations, indicating potential anti-inflammatory properties.

Data Summary

Biological Activity Cell Line/Target IC50/Effective Concentration
AnticancerMCF73.79 µM
AnticancerNCI-H460<10 µM
Enzyme Inhibition (COX-2)COX-2Low micromolar concentration

Q & A

What are the common synthetic routes for Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves cyclocondensation or multi-step functionalization of pyrrole precursors. For example, analogous pyrrole esters are synthesized via cyclocondensation of β-ketoesters with amines or hydrazines under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization includes adjusting temperature (60–100°C), stoichiometry of trifluoromethylating agents (e.g., CF₃I or Ruppert-Prakash reagent), and catalytic systems (e.g., Pd or Cu catalysts for cross-coupling). Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the product .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assigning signals for the trifluoromethyl group (δ ~110–125 ppm in ¹³C NMR) and ester carbonyl (δ ~160–165 ppm). Aromatic protons in pyrrole appear as deshielded singlets (δ ~6.5–7.5 ppm) .
  • HRMS : Exact mass analysis (theoretical m/z 193.0102 for C₇H₆F₃NO₂) confirms molecular formula .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1150 cm⁻¹) .

How can crystallographic data discrepancies for this compound be resolved during structure refinement?

Advanced Research Question
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) are addressed using software like SHELXL for small-molecule refinement. Key steps include:

  • Twinned Data Handling : Using HKLF5 format in SHELXL for twin refinement.
  • Hydrogen Bonding Analysis : ORTEP-3 visualizes hydrogen bonds (e.g., N-H···O interactions) to validate packing .
  • Disorder Modeling : Partial occupancy refinement for disordered trifluoromethyl groups .

What computational methods are employed to study the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

  • Electrostatic Potential Maps : Highlighting electron-deficient regions at the trifluoromethyl group.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity in electrophilic substitutions .
  • NBO Analysis : Quantifies hyperconjugative interactions between the pyrrole ring and substituents .

How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Advanced Research Question
Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N-H···O=C interactions. These interactions stabilize layered packing, observed in analogs like ethyl pyrrole carboxylates. Synthons involving CF₃ groups exhibit weak C-F···H-C contacts, contributing to dense, thermally stable crystals .

What advanced mass spectrometry techniques are used to analyze fragmentation pathways of this compound?

Advanced Research Question
High-Resolution Mass Spectrometry (HRMS) with ESI or EI ionization identifies key fragments:

  • Loss of COOCH₃ : m/z shift from 193.0102 to 145.
  • CF₃ Group Retention : Stable trifluoromethyl ion (m/z 69) .
  • MS/MS Collision-Induced Dissociation (CID) : Maps cleavage at the pyrrole-ester bond, validated against computational fragmentation models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
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Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

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